molecular formula C14H19NO B15044034 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole

Cat. No.: B15044034
M. Wt: 217.31 g/mol
InChI Key: FTTNFYSXKRFCCW-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole is a compound that features an adamantane moiety attached to an oxazole ring. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique structural properties. The oxazole ring, on the other hand, is a five-membered heterocycle containing both nitrogen and oxygen atoms. This combination of adamantane and oxazole imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole typically involves the reaction of adamantane derivatives with oxazole precursors. One common method involves the use of adamantyl halides and oxazole carboxylic acids under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups onto the adamantane moiety .

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the oxazole ring can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole is unique due to the combination of the adamantane and oxazole moieties. This combination imparts distinct chemical and physical properties, making it more stable and versatile compared to other similar compounds.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-(1-adamantyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C14H19NO/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3

InChI Key

FTTNFYSXKRFCCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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